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Application Notes & Protocols: GPR139 Agonist-2 in CHO Cell Lines

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Compound of Interest		
Compound Name:	GPR139 agonist-2	
Cat. No.:	B15136043	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: G protein-coupled receptor 139 (GPR139) is an orphan GPCR predominantly expressed in the central nervous system, including the habenula, striatum, and hypothalamus. [1][2] Its high conservation across species suggests a crucial role in neurophysiology.[1] While its endogenous ligands are still under full investigation, the essential amino acids L-Tryptophan and L-Phenylalanine have been identified as candidate physiologic ligands.[3] In recombinant cell lines such as Chinese Hamster Ovary (CHO) cells, GPR139 primarily couples to the Gq/11 G-protein family.[4] This activation stimulates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium (Ca²+), which serves as a measurable downstream signal. [4][5][6]

GPR139 agonist-2 (also known as compound 20a) is a potent synthetic agonist developed for GPR139.[7][8] It has demonstrated therapeutic potential in preclinical models, showing efficacy in rescuing social interaction deficits and alleviating cognitive impairment in murine models of schizophrenia.[8] These application notes provide a comprehensive guide to utilizing **GPR139 agonist-2** in CHO cell lines for receptor characterization and functional assays.

Data Presentation: Potency of GPR139 Agonists

The following table summarizes the potency (EC₅₀ values) of **GPR139 agonist-2** and other reference compounds in various GPR139-expressing cell lines. This data allows for a comparative assessment of agonist activity.

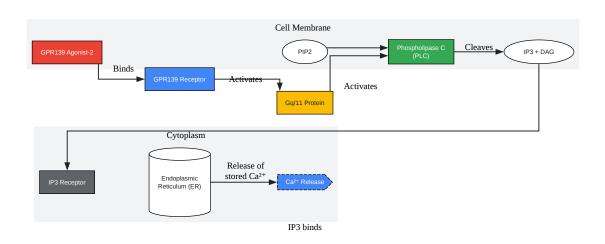


Agonist	Cell Line	EC50 Value	Reference
GPR139 agonist-2 (compound 20a)	-	24.7 nM	[7][8]
JNJ-63533054	hGPR139	16 nM	[7]
JNJ-63533054	HEK293F	16 nM	[9]
JNJ-63533054	CHO-K1	13 nM	[9]
Zelatriazin (TAK-041)	-	22 nM	[7]
TC-O 9311	-	39 nM	[7]
LP-114958	CHO-K1	0.64 μΜ	[1]
NCRW0001-C02	CHO-K1	0.42 μΜ	[1]
L-Tryptophan	-	30 - 300 μΜ	[3]
L-Phenylalanine	-	30 - 300 μΜ	[3]

Signaling Pathway & Experimental Workflow GPR139 Signaling Pathway in CHO Cells

Activation of GPR139 by an agonist in CHO cells predominantly initiates the Gq/11 signaling cascade.[4] The agonist binds to the receptor, causing a conformational change that activates the Gq/11 protein. This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytoplasm. This transient increase in intracellular Ca²⁺ is the basis for functional assays like the Fluo-4 calcium mobilization assay.





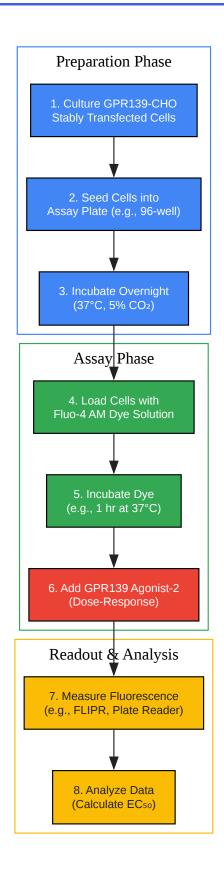
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Caption: GPR139-Gq/11 signaling cascade in CHO cells.

Experimental Workflow: Calcium Mobilization Assay

The following diagram outlines the typical workflow for assessing the activity of **GPR139 agonist-2** using a calcium mobilization assay in a CHO cell line stably expressing the GPR139 receptor.





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Caption: Workflow for GPR139 calcium mobilization assay.



Experimental Protocols Protocol 1: Culture of GPR139-CHO Stable Cell Lines

This protocol describes the standard procedure for culturing and maintaining CHO-K1 cells stably expressing the human GPR139 receptor.

Materials:

- GPR139-CHO-K1 stable cell line
- Growth Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1%
 Penicillin/Streptomycin, and a selection antibiotic (e.g., Hygromycin, Puromycin, depending on the vector).
- Phosphate-Buffered Saline (PBS), sterile
- 0.25% Trypsin-EDTA
- T75 culture flasks
- CO₂ incubator (37°C, 5% CO₂)

Procedure:

- Thawing Cells: Thaw a cryovial of cells rapidly in a 37°C water bath. Transfer the contents to a centrifuge tube containing 10 ml of pre-warmed growth medium (without selection antibiotic).[10] Centrifuge at 300 x g for 5 minutes.[10]
- Initial Culture: Discard the supernatant, resuspend the cell pellet in 10-12 ml of fresh growth medium, and transfer to a T75 flask. Incubate at 37°C with 5% CO₂.
- Passaging Cells: When cells reach 80-90% confluency, aspirate the medium and wash the monolayer once with 5-10 ml of sterile PBS.[11]
- Add 2-3 ml of 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
 [10]
- Neutralize the trypsin by adding 8 ml of growth medium (with selection antibiotic).



- Gently pipette to create a single-cell suspension.
- Sub-culture the cells at a desired ratio (e.g., 1:10 to 1:20) into new flasks containing fresh growth medium.[10]
- Maintain continuous culture, passaging every 2-4 days.

Protocol 2: Calcium Mobilization Assay using Fluo-4

This protocol details the measurement of intracellular calcium flux in GPR139-CHO cells upon stimulation with **GPR139 agonist-2**. It is optimized for a 96-well format and can be read on a FLIPR or other fluorescence plate reader.

Materials:

- GPR139-CHO cells
- Black-walled, clear-bottom 96-well microplates
- Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
- Probenecid (optional, but recommended to prevent dye leakage)
- Fluo-4 AM calcium indicator dye
- GPR139 agonist-2
- Positive control (e.g., JNJ-63533054)
- Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR)

Procedure:

- Cell Seeding: The day before the assay, harvest GPR139-CHO cells and seed them into black-walled, 96-well plates at a density of 30,000 - 50,000 cells per well in 100 μL of growth medium.[12]
- Incubate the plates overnight at 37°C with 5% CO₂ to allow for cell attachment.



- Dye Loading: Prepare a Fluo-4 AM loading solution in Assay Buffer (e.g., 2 μM Fluo-4 AM with 2.5 mM Probenecid).[12]
- On the day of the assay, aspirate the growth medium from the wells.
- Add 100 μL of the Fluo-4 AM loading solution to each well.
- Incubate the plate for 1 hour at 37°C, protected from light.
- Compound Preparation: During the incubation, prepare a 5X stock solution of GPR139
 agonist-2 in Assay Buffer. Create a serial dilution to cover the desired concentration range
 for a dose-response curve (e.g., from 1 pM to 10 μM).
- Measurement:
 - Place the cell plate into the fluorescence plate reader, allowing the temperature to equilibrate to 37°C.
 - Set the instrument to measure fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.
 - Establish a stable baseline reading for 10-20 seconds.
 - Use the instrument's liquid handler to add 25 μL of the 5X GPR139 agonist-2 solution to the corresponding wells.
 - Continue to record the fluorescence signal for at least 90-120 seconds to capture the peak response.
- Data Analysis:
 - The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
 - Plot the response against the logarithm of the agonist concentration.
 - Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.



Protocol 3: cAMP Accumulation Assay (Secondary/Confirmatory)

While GPR139 primarily signals through Gq/11 in CHO cells, this assay can be used to investigate or rule out potential coupling to Gs (cAMP increase) or Gi/o (cAMP decrease).[4] This protocol provides a general outline based on ELISA-based cAMP kits.[13][14]

Materials:

- GPR139-CHO cells
- 96-well tissue culture plates
- Stimulation Buffer (e.g., HBSS with 500 μM IBMX, a phosphodiesterase inhibitor)
- Forskolin (for Gi/o assays)
- GPR139 agonist-2
- Commercially available cAMP ELISA kit

Procedure:

- Cell Seeding: Seed cells as described in Protocol 2 and incubate overnight.
- Assay:
 - Aspirate growth medium and wash cells once with PBS.
 - \circ For Gs Signaling: Add 50 μ L of Stimulation Buffer containing various concentrations of **GPR139 agonist-2**.
 - For Gi/o Signaling: Add 50 μL of Stimulation Buffer containing a fixed concentration of forsklin (e.g., 5 μM) plus various concentrations of GPR139 agonist-2.[15]
- Incubate the plate at 37°C for 30 minutes.



- Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
- Data Analysis: Calculate the change in cAMP concentration relative to vehicle-treated controls and determine the EC₅₀ or IC₅₀ value.

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